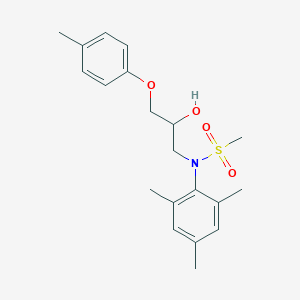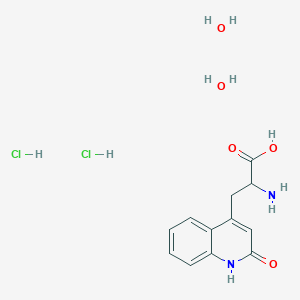
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate” is an alanine derivative . It has a molecular weight of 268.7 and its IUPAC name is (S)-2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H/t9-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H12N2O3 and a molar mass of 232.24 . It has a density of 1.343, a melting point of 290°C (dec.), a boiling point of 522.7±50.0 °C (Predicted), a flashing point of 208.2°C, and a vapor pressure of 2.76E-07mmHg at 25°C . Its refractive index is 1.562 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A series of compounds related to 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate have been synthesized, with an emphasis on their structural properties and biological activity. Ukrainets et al. (2013) developed a method for preparing 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and conducted a comparative analysis of their analgesic and diuretic properties (Ukrainets et al., 2013).
Antimicrobial Activity
- Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a related compound, 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. The novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones synthesized showed significant in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).
Anticancer Potential
- Gaber et al. (2021) synthesized novel 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This study demonstrated significant anticancer activity of these compounds (Gaber et al., 2021).
Quality Control in Pharmaceutical Development
- Zubkov et al. (2016) analyzed and tested analytical methods for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, emphasizing their potential as scaffolds for creating antimicrobial drugs (Zubkov et al., 2016).
Synthesis of Novel Amides
- The synthesis of new amides from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids has been explored. Ruschak et al. (2016) noted that the highest yield of amide was observed when acids were activated by standard activators like SOCl2 (Ruschak et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBSPTANLDAPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


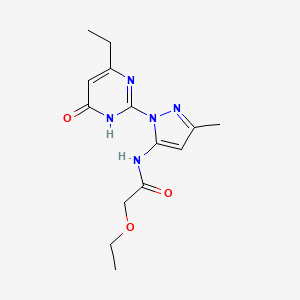
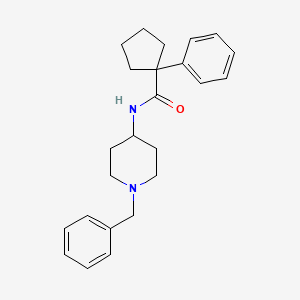
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2883485.png)

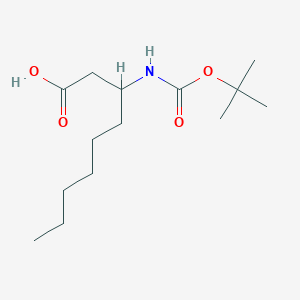

![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)
![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)

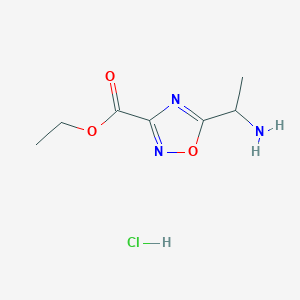

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)
